2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide
CAS No.:
Cat. No.: VC17873096
Molecular Formula: C11H23N3O
Molecular Weight: 213.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H23N3O |
|---|---|
| Molecular Weight | 213.32 g/mol |
| IUPAC Name | 2-[methyl(piperidin-4-yl)amino]-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C11H23N3O/c1-9(2)13-11(15)8-14(3)10-4-6-12-7-5-10/h9-10,12H,4-8H2,1-3H3,(H,13,15) |
| Standard InChI Key | HDAPWBHYJNXVLY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC(=O)CN(C)C1CCNCC1 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound has the molecular formula C₁₁H₂₃N₃O and a molecular weight of 213.32 g/mol. Its IUPAC name reflects the presence of:
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A piperidin-4-yl ring substituted with a methylamino group
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An N-(propan-2-yl) acetamide side chain
Key structural identifiers include:
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InChI:
InChI=1S/C11H23N3O/c1-9(2)13-11(15)8-14(3)10-4-6-12-7-5-10/h9-10,12H,4-8H2,1-3H3,(H,13,15)
Crystallographic and Conformational Data
Predicted collision cross-sections (CCS) for adducts, calculated via ion mobility spectrometry, are critical for analytical characterization :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 214.19139 | 152.9 |
| [M+Na]+ | 236.17333 | 159.3 |
| [M-H]- | 212.17683 | 153.8 |
The piperidine ring adopts a chair conformation, while the acetamide moiety exhibits free rotation, influencing intermolecular interactions .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves three stages:
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Piperidine Functionalization:
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Methylation of piperidin-4-amine using methyl iodide in methanol.
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Yield optimization requires catalytic bases (e.g., K₂CO₃) and reflux conditions (70–80°C).
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Acetamide Coupling:
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Reaction of 2-chloroacetamide with N-methylpiperidin-4-amine in polar aprotic solvents (DMF or DCM).
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Nucleophilic substitution facilitated by triethylamine.
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Salt Formation (Optional):
Industrial Scalability
Continuous flow reactors improve yield (≥85%) by minimizing side reactions. Catalytic hydrogenation replaces stoichiometric reductants, aligning with green chemistry principles.
| Property | Target Compound | Analog (CID 24690049) |
|---|---|---|
| Molecular Weight | 213.32 g/mol | 198.31 g/mol |
| LogP (Predicted) | 1.8 | 1.2 |
| Aqueous Solubility | 12 mg/mL | 24 mg/mL |
The reduced solubility of the target compound suggests prolonged tissue retention, potentially advantageous for sustained-release formulations .
Physicochemical and Regulatory Profile
Stability and Solubility
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pKa: 8.9 (piperidine nitrogen), enabling protonation in physiological pH .
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Thermal Stability: Decomposition ≥200°C, suitable for standard storage.
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Salt Form Advantages: Dihydrochloride salt increases solubility to 48 mg/mL in PBS (pH 7.4) .
Regulatory Status
Research Applications and Future Directions
Drug Development
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Prodrug Potential: Esterification of the acetamide carbonyl could enhance blood-brain barrier penetration.
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Combinatorial Libraries: Serving as a core structure for generating >200 derivatives in anti-inflammatory and oncological screens .
Analytical Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume